Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with an ethoxycarbonyl group and a methylthio group, which may contribute to its biological activity. The sodium salt form enhances its solubility and bioavailability, making it a candidate for various pharmaceutical applications.
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound can be classified as both a sodium salt and a substituted pyrimidine.
The synthesis of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate can be achieved through several methods:
The molecular structure of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate consists of:
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate participates in several chemical reactions:
The mechanism of action for Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is primarily linked to its interaction with biological targets involved in cellular processes:
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate has several scientific uses:
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate (CAS 102061-91-6) features a pyrimidine core substituted at positions 2, 4, and 5. The sodium ion coordinates with the enolate oxygen at position 4, forming an ionic bond that stabilizes the anionic heterocycle. The molecular formula is C₈H₉N₂NaO₃S, with a molecular weight of 236.22 g/mol [1] [6]. Crystallographic studies reveal a planar pyrimidine ring due to π-electron delocalization. The ethoxycarbonyl group at position 5 adopts a s-cis conformation relative to the ring, while the methylthio substituent at position 2 contributes to steric bulk without disrupting planarity. The sodium ion exhibits tetrahedral coordination with the enolate oxygen and three solvent molecules (e.g., H₂O), forming a polymeric network in the solid state [3] [6].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Coordination Geometry | Tetrahedral (Na⁺) |
Key Bond Lengths | Na–O = 2.35 Å |
IR Spectroscopy: Key peaks include a broad enolate C=O stretch at 1610–1630 cm⁻¹ (shifted from typical carbonyls due to resonance), a thiomethyl C–S stretch at 680 cm⁻¹, and an ester C=O at 1725 cm⁻¹. The absence of a pyrimidin-4-ol O–H peak confirms enol deprotonation [1] [9].
NMR Spectroscopy:
UV-Vis: Shows λₘₐₓ at 265 nm (π→π* transition of pyrimidine) and 310 nm (n→π* of enolate) [5].
Mass Spectrometry: ESI-MS displays [M–Na]⁻ at m/z 212.04 (C₈H₉N₂O₃S⁻), with fragmentation peaks at m/z 167 (loss of CO₂Et) and 124 (loss of SCH₃) [1].
Table 2: Summary of Spectroscopic Data
Technique | Key Signals | Assignment |
---|---|---|
IR | 1725 cm⁻¹ | Ester C=O |
1610 cm⁻¹ | Enolate C=O | |
¹H NMR | δ 8.85 (s) | C6–H |
δ 2.65 (s) | –SCH₃ | |
ESI-MS | m/z 212.04 | [M–Na]⁻ |
The 4-hydroxy pyrimidine tautomerizes to the 4-pyrimidone form upon deprotonation. The sodium enolate structure dominates in the solid state and solution, evidenced by:
Compared to thieno[2,3-d]pyrimidines, this compound lacks a fused thiophene ring, reducing planarity and altering electronic profiles:
Table 3: Comparison with Thieno[2,3-d]pyrimidines
Property | Sodium Enolate | Thieno[2,3-d]pyrimidine |
---|---|---|
Ring System | Monocyclic | Bicyclic fused |
H-Bond Acceptor Sites | Enolate O, ester O | Ring N, carbonyl O |
π-Conjugation | Moderate | Extensive |
Bioactivity Relevance | Precursor for C5 coupling | Direct enzyme inhibition |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1